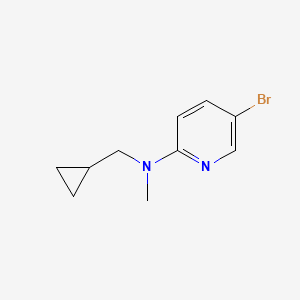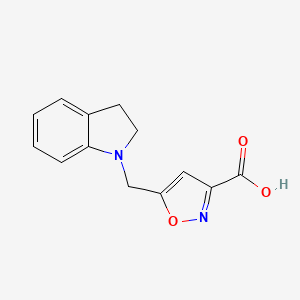
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the regulation of cellular methylation.
作用機序
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide exerts its effects by inhibiting SAHH, which is responsible for the hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. SAH is a potent inhibitor of methyltransferases, enzymes that transfer methyl groups to DNA, RNA, and proteins. By inhibiting SAHH, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide increases the levels of SAH, which in turn inhibits methyltransferases and alters gene expression patterns.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and alter gene expression patterns. In vivo studies have shown that N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can modulate the immune response, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide in lab experiments is its specificity for SAHH. N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide does not inhibit other enzymes involved in methylation, making it a valuable tool for investigating the role of SAHH in cellular methylation. However, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for research involving N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide. One area of interest is the development of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide in combination with other epigenetic modifiers to achieve synergistic effects. Finally, the role of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide in the regulation of cellular metabolism and energy homeostasis is an emerging area of research that warrants further investigation.
Conclusion:
In conclusion, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide is a potent inhibitor of SAHH that has been widely used in scientific research. N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has a variety of biochemical and physiological effects and has been used in a variety of research areas, including cancer biology, epigenetics, and neuroscience. While N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has some limitations, its specificity for SAHH makes it a valuable tool for investigating the role of cellular methylation in health and disease.
合成法
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-methylbenzamide with thiosalicylic acid in the presence of a base. The resulting intermediate is then treated with methylamine to yield the final product, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide. The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has been widely used in scientific research as a tool to investigate the role of SAHH in cellular methylation. SAHH is a critical enzyme that regulates the levels of S-adenosylmethionine (SAM), a key methyl donor in the cell. By inhibiting SAHH, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can modulate cellular methylation and alter gene expression patterns. N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has been used in a variety of research areas, including cancer biology, epigenetics, and neuroscience.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-12-6-4-3-5-11(12)13(16)15(2)10-7-8-19(17,18)9-10/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHWEZIEZATSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)



![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

